molecular formula C7H11NO B13964947 (1-ethyl-1H-pyrrol-2-yl)methanol

(1-ethyl-1H-pyrrol-2-yl)methanol

Cat. No.: B13964947
M. Wt: 125.17 g/mol
InChI Key: LLTFMQUDTDEIPF-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrrol-2-yl)methanol is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl group at the first position and a hydroxymethyl group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of pyrrole with ethyl bromide in the presence of a base such as sodium hydride to introduce the ethyl group. This is followed by the reduction of the resulting 1-ethylpyrrole using a reducing agent like sodium borohydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrrol-2-yl)methanol
  • (1-ethyl-1H-pyrrol-2-yl)ethanone
  • (1H-pyrrol-2-yl)methanol

Uniqueness

(1-ethyl-1H-pyrrol-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1-ethylpyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3

InChI Key

LLTFMQUDTDEIPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CO

Origin of Product

United States

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